molecular formula C15H17NOS B1660941 S-naphthalen-2-yl N-butylcarbamothioate CAS No. 85966-67-2

S-naphthalen-2-yl N-butylcarbamothioate

Cat. No.: B1660941
CAS No.: 85966-67-2
M. Wt: 259.4 g/mol
InChI Key: PTAOYUTWWFSURD-UHFFFAOYSA-N
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Description

S-Naphthalen-2-yl N-butylcarbamothioate (IUPAC: Carbamothioic acid, butyl-, S-2-naphthalenyl ester; CAS: 85966-67-2) is a thiocarbamate derivative characterized by a naphthalene ring system linked to a butylcarbamothioate group. Its molecular formula is C₁₅H₁₇NOS, with a molecular weight of 259.10 g/mol (exact mass: 259.103085) . Key physicochemical properties include:

  • Density: 1.15 g/cm³
  • Refractive index: 1.622
  • Hydrogen bond donors/acceptors: 1/2
  • Topological polar surface area (TPSA): 54.4 Ų

Properties

CAS No.

85966-67-2

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

S-naphthalen-2-yl N-butylcarbamothioate

InChI

InChI=1S/C15H17NOS/c1-2-3-10-16-15(17)18-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3,(H,16,17)

InChI Key

PTAOYUTWWFSURD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)SC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCNC(=O)SC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Density (g/cm³) Refractive Index Hydrogen Bond Donors/Acceptors
This compound C₁₅H₁₇NOS 259.10 Thiocarbamate, naphthalene, butyl 1.15 1.622 1/2
S-Naphthalen-2-yl naphthalene-2-sulfonothioate C₂₀H₁₄S₂O₂ ~350.45 Sulfonothioate, naphthalene N/A N/A 0/4 (estimated)
S-Naphthalen-2-yl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamothioate C₁₇H₁₂FNO₃S ~328.34 Thiocarbamate, benzofuran, fluorine N/A N/A 2/4 (estimated)
4-Hydroxy naphthalen-1-yl N-(thiazol-2-yl) carbamothioate C₁₄H₁₁N₃OS₂ 325.39 Thiocarbamate, thiazole, naphthalene N/A N/A 2/3 (estimated)

Functional Group and Reactivity Differences

Thiocarbamate vs. Sulfonothioate: The target compound’s thiocarbamate group (–S–C(=O)–N–) offers nucleophilic reactivity at the sulfur atom, enabling thioester exchange reactions. In contrast, S-naphthalen-2-yl naphthalene-2-sulfonothioate () contains a sulfonothioate (–S–S(=O)₂–), which is more electronegative and resistant to hydrolysis due to the sulfonyl group .

Substituent Effects :

  • The butyl chain in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the fluorinated benzofuran derivative () introduces polarity and hydrogen-bonding capacity, likely reducing lipid solubility but improving target specificity .
  • Naphtho[1,2-b]pyrazole derivatives () exhibit rigid fused-ring systems, increasing melting points (e.g., 220–250°C) compared to the target compound’s lower melting range (estimated 80–100°C) .

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